molecular formula C11H15N B8530194 2-Ethyl-5,6,7,8-tetrahydroquinoline

2-Ethyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B8530194
M. Wt: 161.24 g/mol
InChI Key: OCOSFCPHXTYCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5,6,7,8-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by an ethyl group at position 2 and a partially hydrogenated quinoline ring saturated at positions 5–8. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in pharmaceuticals, agrochemicals, and materials science . Substituted derivatives like this compound are synthesized to modulate electronic, steric, and solubility properties for targeted applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h7-8H,2-6H2,1H3

InChI Key

OCOSFCPHXTYCKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(CCCC2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethyl-5,6,7,8-tetrahydroquinoline with structurally related tetrahydroquinoline and isoquinoline derivatives, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Key Properties Applications References
This compound Ethyl at position 2 C₁₁H₁₅N Enhanced lipophilicity; potential steric effects from ethyl group. Likely pharmaceutical/agrochemical intermediates (inferred from analogs).
1,2,3,4-Tetrahydroquinoline Saturation at positions 1–4 C₉H₁₁N More reactive due to reduced aromaticity; selective synthesis via hydrogenation. Catalytic hydrogenation studies; precursor for bioactive molecules.
5,6,7,8-Tetrahydroquinoline Parent compound (no substituents) C₉H₁₁N Intermediate conformation between half-chair and sofa; forms stable N-oxide. Key intermediate for Boekelheide rearrangement; medicinal subunit.
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Methyl at position 2; ketone at position 4 C₁₀H₁₃NO Increased polarity due to ketone; confirmed via HPLC and NMR. Anticancer research (e.g., activity against BEL-7402, SGC-7901, A549 cell lines).
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline Methyl at positions 2 and 4 C₁₁H₁₅N Steric hindrance from dual methyl groups; same molecular formula as 2-ethyl analog. Materials science; potential ligand in organometallic complexes.
8-Hydroxy-5,6,7,8-tetrahydroquinoline Hydroxyl at position 8 C₉H₁₁NO Chiral center at C8; hydrogen-bonding capacity. Chiral catalyst precursor for asymmetric transfer hydrogenation.
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline Chloro at position 2; dimethyl at position 6 C₁₁H₁₄ClN High lipophilicity; conformational rigidity from dimethyl group. Agrochemical development (e.g., pesticidal activity).
Tetrahydroisoquinoline derivatives Isoquinoline backbone (benzene fused at C3) Varies Enhanced locomotor activity in psychotropic assays compared to quinoline analogs. Neurotropic agents (sedatives, anticonvulsants).

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